molecular formula C11H13N3 B12832463 2-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine

2-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine

Katalognummer: B12832463
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: FJNTZHHZBCOOKU-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole coreCommon reagents used in these reactions include sulfuric acid, acetic acid, and dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification techniques such as recrystallization and chromatography are crucial in the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The pathways involved in these effects include the inhibition of tyrosine kinases and other signaling molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine stands out due to its unique N,N-dimethylethenamine group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a promising candidate for various applications in medicinal chemistry and drug development .

Eigenschaften

Molekularformel

C11H13N3

Molekulargewicht

187.24 g/mol

IUPAC-Name

(E)-2-(1H-benzimidazol-2-yl)-N,N-dimethylethenamine

InChI

InChI=1S/C11H13N3/c1-14(2)8-7-11-12-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3,(H,12,13)/b8-7+

InChI-Schlüssel

FJNTZHHZBCOOKU-BQYQJAHWSA-N

Isomerische SMILES

CN(C)/C=C/C1=NC2=CC=CC=C2N1

Kanonische SMILES

CN(C)C=CC1=NC2=CC=CC=C2N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.